molecular formula C27H27N3O5 B6520461 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 896348-67-7

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6520461
CAS No.: 896348-67-7
M. Wt: 473.5 g/mol
InChI Key: YIPPODYZAQGBOQ-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C27H27N3O5 and its molecular weight is 473.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.19507097 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of benzodioxole and piperazine moieties. Its molecular formula is C26H33N3O4C_{26}H_{33}N_{3}O_{4}, and it has a molecular weight of approximately 441.56 g/mol. The structural diversity provided by these functional groups contributes to its varied biological activities.

1. Anticancer Activity

Recent studies have demonstrated that benzodioxole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including HeLa cells. In one study, a related compound demonstrated an IC50 value of 219 µM against HeLa cells, indicating potent cytotoxicity at higher concentrations .

2. Anti-inflammatory Properties

Benzodioxole derivatives are also known for their anti-inflammatory effects. A study highlighted the ability of certain benzodioxole compounds to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, compounds were found to have IC50 values ranging from 0.725 µM to 3.34 µM against COX1 and COX2 enzymes, suggesting their potential as anti-inflammatory agents .

3. Antidiabetic Effects

In vivo studies have shown that some benzodioxole derivatives can inhibit α-amylase activity, an important target for managing diabetes. Compounds exhibited IC50 values of 0.68 µM and 0.85 µM against α-amylase while demonstrating negligible cytotoxicity towards normal cell lines (IC50 > 150 µM), indicating their safety profile .

The biological activities of this compound can be attributed to its interactions with various molecular targets:

  • Cyclooxygenase Inhibition : The compound's ability to inhibit COX enzymes is critical for its anti-inflammatory effects.
  • Cell Cycle Arrest : Studies suggest that benzodioxole derivatives may induce apoptosis in cancer cells by disrupting the cell cycle.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzodioxole derivatives:

StudyCompound TestedActivityIC50 Value
Benzodioxole DerivativeAnticancer (HeLa)219 µM
Benzodioxole DerivativeCOX1 Inhibition0.725 µM
Benzodioxole Derivativeα-Amylase Inhibition0.68 µM

These findings emphasize the compound's potential across various therapeutic areas.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c31-27(20-7-9-24-26(15-20)35-18-33-24)28-16-22(19-6-8-23-25(14-19)34-17-32-23)30-12-10-29(11-13-30)21-4-2-1-3-5-21/h1-9,14-15,22H,10-13,16-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPPODYZAQGBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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